molecular formula C10H10IN B1400375 2-(4-Iodophenyl)-2-methylpropanenitrile CAS No. 630383-84-5

2-(4-Iodophenyl)-2-methylpropanenitrile

Cat. No.: B1400375
CAS No.: 630383-84-5
M. Wt: 271.1 g/mol
InChI Key: VBKIZINXAGLZEV-UHFFFAOYSA-N
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Description

2-(4-Iodophenyl)-2-methylpropanenitrile is an organic compound characterized by the presence of an iodophenyl group attached to a methylpropanenitrile moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Iodophenyl)-2-methylpropanenitrile typically involves the reaction of 4-iodobenzyl chloride with isobutyronitrile in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-Iodophenyl)-2-methylpropanenitrile can undergo various chemical reactions, including:

    Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be subjected to oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodophenyl group reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Potassium carbonate, dimethylformamide (DMF), and reflux conditions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Coupling: Palladium catalysts, boronic acids, and bases like potassium phosphate.

Major Products Formed

    Substitution: Formation of various substituted phenyl derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

2-(4-Iodophenyl)-2-methylpropanenitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Iodophenyl)-2-methylpropanenitrile depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-2-methylpropanenitrile
  • 2-(4-Chlorophenyl)-2-methylpropanenitrile
  • 2-(4-Fluorophenyl)-2-methylpropanenitrile

Uniqueness

2-(4-Iodophenyl)-2-methylpropanenitrile is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and higher polarizability influence the compound’s behavior in chemical reactions and its interactions with other molecules.

Properties

IUPAC Name

2-(4-iodophenyl)-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10IN/c1-10(2,7-12)8-3-5-9(11)6-4-8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBKIZINXAGLZEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=CC=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

NMP (197 mL, Sigma-Aldrich) was added to a suspension of sodium tert-butoxide (124.0 g, Alfa-Aesar) in THF (197 mL, Univar) under argon. The mixture was cooled to 0° C. and a solution of iodomethane (87.9 mL, Sigma-Aldrich) and 4-iodophenylacetonitrile (78.4 g) in a 50:50 mixture of NMP/THF (173 mL) was added dropwise keeping the internal temperature below 10° C. The mixture was warmed to room temperature and stirred overnight. 2M HCl (930 mL) and toluene (930 mL) were added then the aqueous layer was separated and extracted with toluene (2×465 mL). The combined organics were washed with saturated sodium bicarbonate (930 mL), brine (930 mL), 2M sodium thiosulfate (930 mL), dried (magnesium sulphate) and concentrated in vacuo to a yellow/orange solid. Purification by column chromatography eluting with EtOAc/heptane mixtures gave the title compound as a pale yellow oil. Yield 4.55 g, 1H NMR (400 MHz, CDCl3): δ 7.71 (2H, d, Ar—H), 7.23 (2H, d, Ar—H), 1.70 (6H, s, CH3).
Quantity
87.9 mL
Type
reactant
Reaction Step One
Quantity
78.4 g
Type
reactant
Reaction Step One
Name
NMP THF
Quantity
173 mL
Type
solvent
Reaction Step One
Name
Quantity
930 mL
Type
reactant
Reaction Step Two
Quantity
930 mL
Type
reactant
Reaction Step Two
Quantity
124 g
Type
reactant
Reaction Step Three
Name
Quantity
197 mL
Type
solvent
Reaction Step Three
Name
Quantity
197 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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